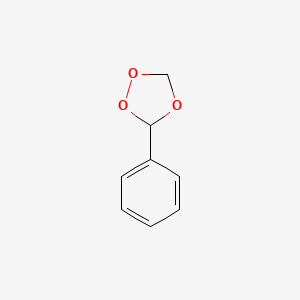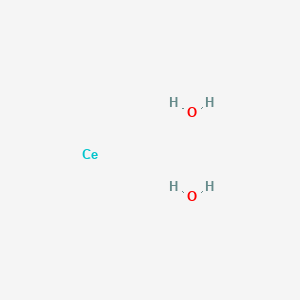![molecular formula C11H9N3O B14713771 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6759-49-5](/img/structure/B14713771.png)
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. It features a pyridine ring attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,5-dien-1-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-aminopyridine with cyclohexa-2,5-dien-1-one derivatives under specific conditions. One common method includes the use of aromatic amines in a 1,8-addition pattern, which is favored by electron-donating substituents in the aromatic amine and electron-withdrawing groups in the cyclohexa-2,5-dien-1-one .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic amines. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including catalytically active nanocomposites.
Mécanisme D'action
The mechanism of action of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its ability to form stable complexes with various molecular targets. The hydrazinylidene group can interact with metal ions and other electrophiles, facilitating catalytic processes and other chemical transformations. The pyridine ring enhances its binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridylazo)resorcinol: Known for its use in metal ion detection and chelation.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Used in crystallographic studies and material science.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its role in oxidation reactions and radical formation.
Uniqueness
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
6759-49-5 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
4-(pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C11H9N3O/c15-11-5-3-9(4-6-11)13-14-10-2-1-7-12-8-10/h1-8,15H |
Clé InChI |
JXNCTIUTVVKSGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)







